molecular formula C14H24O6 B185871 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate CAS No. 115118-68-8

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No. B185871
Key on ui cas rn: 115118-68-8
M. Wt: 288.34 g/mol
InChI Key: SZJMXTBKYMLPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871756B2

Procedure details

To a stirred suspension of sodium hydride (96.5 g, 2.413 mol, 60% in mineral oil) in dry N,N-dimethylformamide (900 ml) was added 1,3-bis(propan-2-yl) propanedioate (363.3 g, 1.930 mol) dropwise under nitrogen at a rate such that the temperature was maintained below 70° C. On cessation of hydrogen evolution, the mixture was heated to 130° C., to 3-dibromo-2,2-dimethoxypropane (252.8 g, 0.965 mol) was then introduced in one portion. The mixture was heated under reflux for 48 hours. The cooled mixture was poured into a saturated aqueous solution of ammonium chloride (300 mL) and extracted with methyl tert-butyl ether (300 mL). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was distilled in vacuo (oil pump) to afford 52.7 g of dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless oil (yield was 58.2%). 1H NMR (400 MHz, CDCl3) δ ppm 5.02 (m J=6.4 Hz, 2 H), 3.12 (s, 6 H), 2.66 (s, 4 H), 1.11 (d, J=6.4 Hz, 12 H).
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
363.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-dibromo-2,2-dimethoxypropane
Quantity
252.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:12][CH:13]([CH3:15])[CH3:14])(=[O:11])[CH2:4][C:5]([O:7][CH:8]([CH3:10])[CH3:9])=[O:6].[H][H].[Cl-].[NH4+].CN(C)[CH:22]=[O:23]>>[CH3:5][O:7][C:8]1([O:23][CH3:22])[CH2:10][C:4]([C:5]([O:7][CH:8]([CH3:9])[CH3:10])=[O:6])([C:3]([O:12][CH:13]([CH3:15])[CH3:14])=[O:11])[CH2:9]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
96.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
900 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
363.3 g
Type
reactant
Smiles
C(CC(=O)OC(C)C)(=O)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
3-dibromo-2,2-dimethoxypropane
Quantity
252.8 g
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 70° C
ADDITION
Type
ADDITION
Details
was then introduced in one portion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (300 mL)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled in vacuo (oil pump)

Outcomes

Product
Name
Type
product
Smiles
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.7 g
YIELD: PERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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